molecular formula C17H20N4OS B6458358 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one CAS No. 2549039-41-8

1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one

Cat. No. B6458358
CAS RN: 2549039-41-8
M. Wt: 328.4 g/mol
InChI Key: JZAXPQFXUDAXMY-UHFFFAOYSA-N
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Description

1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one, also known as BMPP, is a novel small molecule that has been used in a variety of scientific research applications. BMPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Chemical Synthesis and Drug Design

Beyond its biological activities, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists can modify its structure to create derivatives with enhanced properties. Additionally, computational methods can predict its interactions with target proteins, aiding drug design.

Mechanism of Action

Target of Action

The primary target of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function.

Biochemical Pathways

The interaction of the compound with tubulin affects the microtubule dynamics , which are essential for various cellular processes. The disruption of these dynamics can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds with a pyrimidine ring structure have been shown to possess drug-like properties

Result of Action

The binding of the compound to tubulin leads to apoptosis of the cells . This can result in the inhibition of cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.

properties

IUPAC Name

1-benzyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-10-15(19-17(18-13)23-2)20-8-9-21(16(22)12-20)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXPQFXUDAXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one

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